dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate
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Overview
Description
Dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate is a chemical compound with the molecular formula C17H15FNO5 It is a derivative of terephthalic acid and contains a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate typically involves the reaction of dimethyl terephthalate with 4-fluoroaniline in the presence of a coupling agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond between the terephthalate and the fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate involves its interaction with specific molecular targets. The fluoroaniline moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The terephthalate backbone provides structural stability and can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl aminoterephthalate: A related compound with an amino group instead of the fluoroaniline moiety.
Dimethyl terephthalate: The parent compound without the additional functional groups.
4-Fluoroaniline: The fluoroaniline moiety itself, which can be used as a starting material for various syntheses.
Uniqueness
Dimethyl 2-{[(4-fluoroanilino)carbonyl]amino}terephthalate is unique due to the presence of both the terephthalate and fluoroaniline components, which confer specific chemical and physical properties. This combination allows for versatile applications in different fields and provides opportunities for further functionalization and modification.
Properties
IUPAC Name |
dimethyl 2-[(4-fluorophenyl)carbamoylamino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15(21)10-3-8-13(16(22)25-2)14(9-10)20-17(23)19-12-6-4-11(18)5-7-12/h3-9H,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOUXZVYJEWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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